Butikacin

Description

Historical Trajectory and Initial Academic Investigations of Butikacin

The development of semisynthetic aminoglycosides like this compound emerged from efforts to address the growing issue of bacterial resistance to earlier generation antibiotics such as kanamycin (B1662678) A. Resistance often arises from bacterial enzymes that modify specific hydroxyl or amino groups on the aminoglycoside structure, rendering the antibiotic ineffective. By modifying the kanamycin A structure at the 1-N position, researchers aimed to create a compound that would evade these enzymatic inactivation pathways.

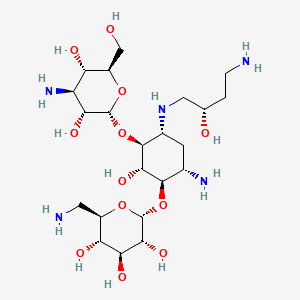

Initial academic investigations focused on the synthesis and structural characterization of this compound. Studies utilizing techniques such as Carbon-13 Nuclear Magnetic Resonance (13C-NMR) spectroscopy were crucial in confirming the structure of this compound and differentiating it from related aminoglycosides jst.go.jp. These early studies also explored methods for determining the ratio of different epimers in kanamycin A derivatives, which is relevant to the synthesis and purity of this compound jst.go.jp. The chemical structure of this compound involves a complex arrangement of saccharide moieties linked to a central deoxystreptamine ring, characteristic of the aminoglycoside class ontosight.ai.

The initial investigations also included evaluating its activity against various bacterial strains, particularly those resistant to existing aminoglycosides. This involved in vitro studies to determine its potency and spectrum of activity. Research also touched upon the potential for in vitro tests to estimate the toxicity of aminoglycoside antibiotics, including this compound, and related polyamines jst.go.jp.

Contemporary Significance of this compound in Chemical and Biological Research

In contemporary academic research, this compound continues to be relevant, primarily within the broader context of studying aminoglycoside antibiotics, understanding bacterial resistance mechanisms, and exploring potential new therapeutic strategies. While its clinical use might be limited compared to other antibiotics, its unique structural features and mechanism of action make it a valuable subject for chemical and biological investigations.

Current research often involves the use of computational methods, such as molecular docking and structure-activity relationship (SAR) studies, to understand how this compound interacts with bacterial targets frontiersin.orgbiorxiv.orgnih.govresearchgate.netcollaborativedrug.comnih.gov. These studies aim to elucidate the precise binding sites and interactions that contribute to its antibacterial activity. For instance, computational studies have explored the potential of this compound, alongside other aminoglycosides like amikacin (B45834), isepamicin, lividomycin, and paromomycin, to inhibit enzymes like SARS-CoV-2 TMPRSS2, highlighting its potential relevance in unexpected areas of biological research nih.gov.

Furthermore, this compound is sometimes included in studies comparing the properties and activities of various aminoglycosides or as a reference compound in the development of new antibacterial agents or drug delivery systems frontiersin.orgbiorxiv.orgmemphis.edugoogle.com. Research in chemical biology often involves the discovery and study of chemical entities, like this compound, that can modulate biological pathways relevant to infectious processes, potentially leading to the identification of novel targets or therapeutic leads ku.edu.

The significance of this compound in contemporary research is also tied to the ongoing challenge of antibiotic resistance, driving the need to understand the mechanisms of existing antibiotics and to design new compounds that can overcome resistance. Studies on the synthesis of modified aminoglycosides and glycoconjugates, where this compound or its structural elements might serve as a basis, continue to be an area of academic interest google.comgoogle.com.

Theoretical and Methodological Frameworks Guiding this compound Studies

Academic studies involving this compound are guided by various theoretical and methodological frameworks common in chemical and biological research.

Theoretical Frameworks:

Structure-Activity Relationship (SAR) Theory: This fundamental concept posits that the biological activity of a compound is directly related to its chemical structure collaborativedrug.comnih.gov. Researchers studying this compound apply SAR principles to understand which parts of its complex structure are crucial for its interaction with bacterial ribosomes (its primary target) or other biological molecules ontosight.ainih.govresearchgate.netcollaborativedrug.comnih.gov. Modifications to the this compound structure are often designed and interpreted within this framework to correlate structural changes with observed changes in activity.

Mechanism of Action Studies: Theoretical frameworks surrounding the mechanism of action of aminoglycosides, which primarily involves inhibiting bacterial protein synthesis by binding to the ribosome, underpin research into how this compound exerts its effects ontosight.ai. Studies delve into the specific interactions between this compound and ribosomal RNA or proteins to understand the molecular basis of its activity and how resistance mechanisms interfere with this process.

Resistance Mechanisms Theory: Research on this compound is heavily influenced by the theoretical understanding of how bacteria develop resistance to aminoglycosides, particularly through enzymatic modification, ribosomal mutations, and efflux pumps. Studies investigate how this compound's structure might evade these specific mechanisms or how new resistance pathways could emerge against it.

Methodological Frameworks:

Chemical Synthesis and Characterization: Methodologies for the synthesis and purification of this compound and its derivatives are central to academic research google.comgoogle.com. Techniques like chromatography, mass spectrometry, and NMR spectroscopy are routinely employed for characterization jst.go.jp.

In Vitro Biological Assays: A range of in vitro methods are used to assess this compound's biological activity, including minimum inhibitory concentration (MIC) testing against various bacterial strains, studies on its effect on protein synthesis, and investigations into its interaction with specific enzymes or cellular components nih.gov.

Computational Chemistry and Cheminformatics: Modern research increasingly utilizes computational methods. This includes molecular docking to predict binding modes, molecular dynamics simulations to study interactions over time, and quantitative structure-activity relationship (QSAR) modeling to build predictive models correlating structural features with activity frontiersin.orgbiorxiv.orgnih.govresearchgate.netcollaborativedrug.comnih.govresearchgate.net. These methods provide theoretical insights and guide experimental design.

Structural Biology Techniques: Techniques like X-ray crystallography or Cryo-EM, while not exclusively focused on this compound in the provided context, are broadly relevant to understanding the structures of its targets (like the ribosome) and how aminoglycosides interact with them nih.gov.

Structure

3D Structure

Properties

CAS No. |

59733-86-7 |

|---|---|

Molecular Formula |

C22H45N5O12 |

Molecular Weight |

571.6 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(1R,2S,3S,4R,6S)-6-amino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[[(2S)-4-amino-2-hydroxybutyl]amino]-2-hydroxycyclohexyl]oxy-6-(aminomethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C22H45N5O12/c23-2-1-7(29)5-27-9-3-8(25)19(38-22-17(34)16(33)14(31)10(4-24)36-22)18(35)20(9)39-21-15(32)12(26)13(30)11(6-28)37-21/h7-22,27-35H,1-6,23-26H2/t7-,8-,9+,10+,11+,12-,13+,14+,15+,16-,17+,18-,19+,20-,21+,22+/m0/s1 |

InChI Key |

OCFOTEIMZBKQFS-DGMGPCKZSA-N |

SMILES |

C1C(C(C(C(C1NCC(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC[C@H](CCN)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N |

Canonical SMILES |

C1C(C(C(C(C1NCC(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-N-((S)-4-amino-2-hydroxybutyl)-kanamycin butikacin butikacin sulfate, (S)-isomer UK-18892 |

Origin of Product |

United States |

Theoretical and Computational Studies of Butikacin

In Silico Methodologies for Butikacin Characterization

In silico methodologies, which involve computer-based simulations, are instrumental in characterizing the behavior of this compound at an atomic level. These techniques allow researchers to model and predict the compound's interactions with its biological targets, its conformational flexibility, and its fundamental electronic nature.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dromicslabs.comnih.gov In the context of this compound, docking simulations are primarily used to investigate its interaction with the bacterial ribosome, its main target. These simulations can identify the specific binding site and the key molecular interactions, such as hydrogen bonds and electrostatic interactions, that are critical for its antibacterial activity. umpr.ac.idnih.gov

The process involves preparing the three-dimensional structures of both this compound (the ligand) and its target receptor. A scoring function is then used to evaluate the binding affinity of different poses of the ligand in the active site of the receptor. umpr.ac.id The results from molecular docking can provide a rational basis for designing modified this compound analogues with enhanced binding affinity and, consequently, improved efficacy. dromicslabs.com

Table 1: Illustrative Molecular Docking Results for this compound with a Ribosomal Target

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -9.8 |

| Number of Hydrogen Bonds | 8 |

Note: The data in this table is illustrative and represents the type of information obtained from molecular docking studies.

Molecular Dynamics Simulations for Conformational Analysis

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes that this compound and its target undergo over time. nih.govnih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals the flexibility of this compound and the stability of its complex with the target. mdpi.com

Conformational analysis through MD simulations is crucial for understanding how this compound adapts its shape to fit into the binding pocket of the ribosome. nih.govlambris.com By analyzing the simulation trajectories, researchers can identify the most stable conformations of this compound and the fluctuations in its structure, which can influence its biological activity. nih.gov

Table 2: Representative Data from Molecular Dynamics Simulation of this compound

| Simulation Parameter | Result |

|---|---|

| Simulation Time | 100 ns |

| Root Mean Square Deviation (RMSD) | 1.5 Å |

| Root Mean Square Fluctuation (RMSF) | Varies per residue |

Note: This table contains representative data that would be generated from a molecular dynamics simulation.

Density Functional Theory (DFT) Applications in this compound Research

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. nih.govmdpi.com In the study of this compound, DFT can be employed to accurately calculate its geometric and electronic properties. dockdynamics.commdpi.com This method is particularly useful for understanding the charge distribution, molecular orbitals, and reactivity of the molecule. researchgate.net

DFT calculations can provide insights into the chemical reactivity of different parts of the this compound molecule, helping to explain its interaction with the ribosomal target at a sub-atomic level. nih.gov Furthermore, DFT can be used to compute spectroscopic properties, which can then be compared with experimental data to validate the computational model. mdpi.com

Quantum Chemical Approaches to this compound Reactivity and Electronic Structure

Quantum chemical methods provide a fundamental understanding of the electronic properties and reactivity of molecules based on the principles of quantum mechanics. mdpi.comresearchgate.netnih.gov

Analysis of Quantum Molecular Descriptors

Quantum molecular descriptors are numerical values derived from the electronic structure of a molecule that quantify its chemical information. researchgate.netnih.gov For this compound, these descriptors can be used to develop quantitative structure-activity relationships (QSAR), which correlate the molecular structure with biological activity.

Key quantum molecular descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, electronegativity, and chemical hardness. nih.gov The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO gap is an indicator of chemical reactivity and stability. researchgate.net

Table 3: Hypothetical Quantum Molecular Descriptors for this compound

| Descriptor | Value (eV) |

|---|---|

| HOMO Energy | -6.2 |

| LUMO Energy | 1.5 |

| HOMO-LUMO Gap | 7.7 |

| Electronegativity | 2.35 |

Note: The values presented are for illustrative purposes to demonstrate the output of such calculations.

Theoretical Investigations of this compound's Electronic Properties

Theoretical investigations into the electronic properties of this compound focus on understanding the distribution of electrons within the molecule and how this influences its behavior. mdpi.comnih.gov These studies often involve the calculation of molecular electrostatic potential (MEP) maps, which visualize the charge distribution on the molecular surface. researchgate.net

Computational Target Prediction and Mechanism of Action Elucidation

Extensive searches of scientific literature and databases did not yield any specific theoretical or computational studies on the target prediction and mechanism of action of this compound. While this compound is known to be a semisynthetic aminoglycoside antibacterial agent, detailed in silico research focusing on its molecular interactions, binding affinities to specific bacterial targets, and the computational elucidation of its precise mechanism of action is not publicly available. guidetopharmacology.orgguidetopharmacology.org

General computational approaches for drug-target prediction and mechanism of action elucidation are well-established in the field of drug discovery. These methods, which include molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, are frequently used to predict how a compound will interact with biological targets at a molecular level. However, there is no evidence from the conducted research that these specific computational techniques have been applied to this compound and the results published in scientific literature.

Therefore, this section cannot provide detailed research findings or data tables on the computational target prediction and mechanism of action elucidation for this compound, as no such studies were found.

Advanced Synthetic and Biosynthetic Pathways Research of Butikacin

Semisynthetic Approaches to Butikacin and Analogues

This compound itself is described as a semisynthetic aminoglycoside. guidetopharmacology.orgtecling.com Semisynthesis in the context of antibiotics typically involves using a naturally produced precursor molecule and then chemically modifying it to create the desired compound. This approach leverages the complex biosynthetic machinery of microorganisms to produce the core structure, which is then refined through controlled chemical reactions.

Aminoglycoside antibiotics, including this compound, are often derived from fermentation products of Streptomyces species or related microorganisms. who.int For example, kanamycin (B1662678) A is a natural aminoglycoside produced by Streptomyces kanamyceticus. who.int Semisynthetic aminoglycosides like amikacin (B45834) are synthesized by modifying natural precursors such as kanamycin A. researchgate.net Amikacin, for instance, is synthesized by acylating the C-1 amino group of the deoxystreptamine moiety of kanamycin A with an L-(-)-γ-amino-α-hydroxybutyryl side chain. researchgate.net While specific detailed chemical steps for the semisynthesis of this compound were not extensively detailed in the search results, the general principle involves targeted chemical modifications of a naturally derived aminoglycoside scaffold to achieve the this compound structure. This often involves selective acylation or alkylation of specific amino or hydroxyl groups on the aminoglycoside core.

Research in semisynthetic approaches also extends to the creation of this compound analogues. This involves modifying different parts of the this compound structure or using different natural aminoglycoside precursors to generate compounds with potentially altered properties, such as improved efficacy or reduced toxicity. The synthesis of anionic conjugates of glycosylated bacterial metabolites, which include aminoglycosides, has been explored, involving selective protection and deprotection strategies to control sulfation patterns, demonstrating the complexity of modifications possible on these scaffolds. google.com

Exploration of Novel Chemical Synthesis Pathways for this compound

Beyond semisynthesis, research explores novel total chemical synthesis pathways for complex molecules like aminoglycosides. Chemical synthesis involves constructing the target molecule from simpler starting materials through a series of controlled chemical reactions. britannica.com This approach offers complete control over the final structure and can potentially yield compounds that are difficult or impossible to obtain through fermentation or semisynthesis.

Developing total synthesis routes for complex natural products like aminoglycosides presents significant challenges due to their intricate structures, multiple stereocenters, and varied functional groups. gla.ac.uk Novel chemical synthesis pathways aim to develop efficient, selective, and potentially more sustainable methods for assembling these complex molecules. This can involve developing new reaction methodologies, catalysts, and protecting group strategies. cam.ac.uk

Retrosynthetic Analysis for this compound Scaffold Construction

Retrosynthetic analysis is a key strategy in planning chemical synthesis. youtube.comyoutube.comyoutube.comyoutube.com It involves working backward from the target molecule, disconnecting bonds strategically to arrive at simpler, readily available starting materials. youtube.com For a complex molecule like this compound, retrosynthetic analysis would involve identifying key disconnections within the aminoglycoside scaffold, such as glycosidic linkages between the sugar rings and the deoxystreptamine core, or modifications on the amino and hydroxyl groups.

The goal of retrosynthetic analysis for this compound would be to break down the molecule into manageable building blocks that can be synthesized or are commercially available. This process requires a deep understanding of organic reaction mechanisms and selectivity to propose feasible synthetic steps in the forward direction. youtube.com While specific retrosynthetic routes for this compound were not detailed in the search results, the principles of retrosynthetic analysis applied to other complex molecules, such as identifying strategic disconnections and functional group interconversions, are relevant. youtube.comyoutube.comyoutube.comyoutube.com

AI-Driven Optimization in this compound Synthesis Pathways

Artificial intelligence (AI) is increasingly being applied to chemical synthesis, including the planning and optimization of synthetic routes. mdpi.comnih.gov AI algorithms can analyze vast datasets of chemical reactions and known synthetic routes to propose potential pathways for target molecules. mdpi.com This can involve identifying novel disconnections, predicting reaction outcomes, and optimizing reaction conditions. mdpi.comnih.gov

Biosynthetic Pathway Elucidation and Engineering Relevant to this compound

Aminoglycoside antibiotics, including many related to this compound, are natural products synthesized by microorganisms through complex biosynthetic pathways. researchgate.netresearchgate.netrsc.org Elucidating these pathways involves identifying the genes, enzymes, and intermediates involved in the step-by-step construction of the molecule from primary metabolites. researchgate.netrsc.org

Research in this area provides insights into how these complex structures are assembled in nature and can inform efforts to produce them more efficiently or engineer novel analogues through biological means. researchgate.netrsc.org Biosynthetic studies have identified gene clusters for various aminoglycoside antibiotics, including butirosin (B1197908) and neomycin, which share structural similarities with this compound. researchgate.net

Characterization of Enzymatic Steps in Aminoglycoside Biosynthesis

The biosynthesis of aminoglycosides involves a series of enzymatic reactions, including cyclization, amination, glycosylation, and modification steps like acetylation, phosphorylation, and nucleotidylation. researchgate.netresearchgate.netrsc.orggenome.jp Characterizing the enzymes involved in these steps is crucial for understanding the pathway and for potential genetic engineering efforts.

Studies have focused on identifying and characterizing key enzymes in aminoglycoside biosynthesis, such as those involved in the formation of the 2-deoxystreptamine (B1221613) core and the attachment of sugar moieties. rsc.orggenome.jprsc.org For example, aminotransferases involved in the biosynthesis of 2-deoxystreptamine have been cloned and characterized. rsc.org Understanding the substrate specificity and catalytic mechanisms of these enzymes provides valuable information for manipulating the pathway. researchgate.netrsc.org While specific enzymatic steps directly in this compound biosynthesis were not detailed, research on the biosynthesis of related aminoglycosides like butirosin and kanamycin provides a strong foundation for understanding the general enzymatic machinery involved. researchgate.netgenome.jp

Synthetic Biology Approaches for this compound Production

Synthetic biology offers powerful tools for engineering microorganisms to produce natural products and novel compounds. youtube.comnih.govgcsp.chhudsonlabautomation.com By manipulating biosynthetic pathways, it is possible to improve the yield of existing compounds or create entirely new molecules. researchgate.netrsc.orgnih.gov

In the context of this compound production, synthetic biology approaches could involve:

Metabolic Engineering: Optimizing the host organism's metabolism to increase the flux of precursors into the aminoglycoside biosynthetic pathway. rsc.orgkeaipublishing.com

Pathway Engineering: Introducing, deleting, or modifying genes within the biosynthetic gene cluster to alter the structure of the final product or improve production efficiency. researchgate.netrsc.orgnih.gov This could potentially lead to the production of this compound or novel this compound analogues in engineered host strains. researchgate.netrsc.org

Heterologous Expression: Transferring the this compound biosynthetic gene cluster into a more amenable host organism for large-scale production. genome.jpnih.gov

Synthetic biology has been successfully applied to the production of other complex natural products, demonstrating its potential for pharmaceutical production. nih.govhudsonlabautomation.com The modular nature of some antibiotic biosynthetic pathways, including those for aminoglycosides, makes them amenable to synthetic biology manipulations. youtube.com Research into the biosynthesis of related aminoglycosides provides a basis for applying these techniques to this compound. researchgate.netresearchgate.netrsc.org

Molecular Interaction Mechanisms of Butikacin

Elucidation of Butikacin's Molecular Targets via In Silico Studies

In silico studies, including techniques like molecular docking and virtual screening, are valuable tools for predicting the potential targets of bioactive molecules based on their chemical structures and known interactions with similar compounds. japsonline.combiomedpharmajournal.orgglobalresearchonline.netresearchgate.net These computational methods can help identify prospective binding sites and guide the search for novel molecules with desired interactions. biomedpharmajournal.org

Theoretical Binding to Ribosomal Subunits

Aminoglycoside antibiotics, including this compound, are known to exert their effects by targeting bacterial ribosomes, the cellular machinery responsible for protein synthesis. nih.govnih.govebi.ac.uk Ribosomes consist of two subunits, the small (30S) and large (50S) subunits, each composed of ribosomal RNA (rRNA) and proteins. nih.govebi.ac.uk Aminoglycosides typically bind to the 16S rRNA of the 30S ribosomal subunit, interfering with translation. nih.govnih.gov

In silico studies, often employing techniques like molecular docking and molecular dynamics simulations, are used to model the binding of antibiotics to ribosomal subunits and understand the molecular basis of their inhibitory activity. japsonline.combiomedpharmajournal.orgbiointerfaceresearch.com These studies can predict binding sites, analyze interaction energies, and identify key residues involved in the binding process. japsonline.combiomedpharmajournal.orgbiointerfaceresearch.com While specific theoretical binding data for this compound to ribosomal subunits was not detailed in the search results, the general principle of aminoglycoside interaction with the 30S subunit through binding to 16S rRNA is well-established and forms the theoretical basis for understanding this compound's ribosomal targeting. nih.govnih.gov Studies on other ribosome-targeting antibiotics illustrate how computational methods can reveal the precise interactions, such as hydrogen bonds and Van der Waals forces, that stabilize the antibiotic-ribosome complex and disrupt protein synthesis. nih.govbiorxiv.org

Molecular Basis of this compound's Interactions with Biomolecules

The interactions of this compound with biomolecules are governed by its chemical structure and the properties of the biological environment.

Structure-Activity Relationship (SAR) Studies via Molecular Modeling

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how modifications to a molecule's chemical structure affect its biological activity. oncodesign-services.comic.ac.ukcollaborativedrug.comnih.gov Molecular modeling is a computational technique widely used in SAR studies to build and simulate three-dimensional models of molecules and their interactions with biological targets. japsonline.comoncodesign-services.comnih.gov By analyzing the relationship between structural features and activity, SAR studies guided by molecular modeling can help identify key functional groups and structural motifs responsible for the observed biological effects. oncodesign-services.comcollaborativedrug.comnih.gov

In the context of this compound, SAR studies would involve examining how its specific chemical structure, as a derivative of kanamycin (B1662678) A, contributes to its antibacterial activity and potentially its interaction profile with targets like the ribosome or other biomolecules. guidetopharmacology.orgnih.gov Molecular modeling can be used to predict how different parts of the this compound molecule interact with binding sites, providing insights into the structural requirements for activity. japsonline.comoncodesign-services.comnih.gov Although specific SAR studies for this compound using molecular modeling were not detailed in the provided search results, the principles of SAR and the application of molecular modeling are standard approaches in the study of antibiotic mechanisms and the design of new antibacterial agents. oncodesign-services.comnih.govnih.gov These methods allow for the rational exploration of chemical space and the prediction of activity for modified structures. nih.gov

Advanced Analytical Methodologies for Butikacin Research

Spectroscopic Techniques in Butikacin Analysis

Spectroscopy is fundamental to the molecular characterization of this compound. It allows researchers to probe the molecule's structure, identify its metabolites, and study its interactions with biological targets.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. Given the complexity of the aminoglycoside scaffold, which contains multiple stereocenters and similar sugar moieties, NMR provides detailed information about the connectivity and spatial arrangement of atoms.

One of the primary techniques used is ¹³C-NMR spectroscopy. Studies have successfully recorded and assigned the ¹³C-NMR spectra of this compound (1-N-[(S)-4-amino-2-hydroxybutyl]kanamycin A) and its related compounds. nih.gov These analyses show that the chemical shifts of many carbon nuclei remain consistent across this series of derivatives, which aids in the assignment of signals. nih.gov A key application of this technique is the determination of the (R,S)-epimer ratio for kanamycin (B1662678) A derivatives that possess a chiral center in the N-substituted group, a critical aspect of quality control and characterization. nih.gov

For a complete structural assignment, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments is employed. Techniques like COSY (Correlation Spectroscopy) help establish proton-proton couplings within each sugar ring, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively. This suite of experiments allows for the assembly of the complete molecular structure. For closely related aminoglycosides like amikacin (B45834), 2D relayed coherence transfer experiments (RELAY) have been used to overcome issues of chemical shift dispersion, allowing for the unambiguous assignment of all cross-peaks and the tracing of all scalar connectivities. nih.govacs.org

| Carbon Atom | Kanamycin A (Parent) | This compound | Amikacin |

|---|---|---|---|

| C-1 | 51.3 | 46.1 | 46.0 |

| C-2 | 36.5 | 36.0 | 35.9 |

| C-3 | 50.4 | 50.0 | 49.9 |

| C-4 | 88.6 | 84.7 | 84.6 |

| C-5 | 74.9 | 74.6 | 74.5 |

| C-6 | 86.1 | 85.7 | 85.6 |

| C-1' | 101.4 | 101.0 | 100.9 |

| C-1'' | 100.2 | 99.9 | 99.8 |

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound, confirming its elemental composition, and elucidating its structure through fragmentation analysis. wikipedia.orglibretexts.org Furthermore, when coupled with liquid chromatography (LC-MS), it is the premier tool for metabolite profiling in biological matrices. nih.govnih.gov

Due to the polar and non-volatile nature of this compound, soft ionization techniques such as Electrospray Ionization (ESI) are typically used. researchgate.net In ESI-MS, this compound is readily observed as a protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass of this ion, allowing for the confirmation of its molecular formula.

Tandem mass spectrometry (MS/MS) is used for structural confirmation and identification. In this technique, the protonated molecular ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. wikipedia.org For aminoglycosides like this compound, a common fragmentation pathway involves the facile loss of the sugar ring moieties. researchgate.net For example, in the related compound amikacin, collisional activation leads to the loss of its "C" ring moiety, producing a specific product ion that can be monitored for quantification. researchgate.net Similar fragmentation patterns are expected for this compound, providing a unique signature for its identification.

For metabolite profiling, LC-MS/MS is the method of choice. nih.govmdpi.com This technique allows for the separation of this compound from its potential metabolites in a biological sample before detection by the mass spectrometer. The high sensitivity and specificity of LC-MS/MS, particularly using triple quadrupole instruments in selected reaction monitoring (SRM) mode, enable the quantification of trace levels of the parent drug and its biotransformation products. nih.govmdpi.com

| Ion Type | Description | Expected m/z (for this compound, C₂₂H₄₅N₅O₁₂) |

|---|---|---|

| [M+H]⁺ | Protonated molecular ion | 584.3 |

| Fragment 1 | Loss of the 6'-amino-6'-deoxy-α-D-glucopyranosyl moiety | ~423 |

| Fragment 2 | Loss of the 3-amino-3-deoxy-α-D-glucopyranosyl moiety | ~423 |

| Fragment 3 | Cleavage of the 1-N-(S)-4-amino-2-hydroxybutyl side chain | ~483 |

Direct analysis of this compound using UV-Vis absorption spectroscopy is challenging because, like other aminoglycosides, it lacks a significant chromophore that absorbs light in the near-UV and visible range. tandfonline.comresearchgate.net However, UV-Vis spectroscopy can be employed indirectly to study this compound's interactions with biomolecules that do possess a chromophore, such as nucleic acids (DNA, RNA) or proteins. mdpi.comnih.gov Upon binding of this compound to these macromolecules, changes in the absorption spectrum of the macromolecule (e.g., shifts in wavelength or changes in absorbance intensity) can be monitored to characterize the binding event and determine binding constants.

Fluorescence spectroscopy offers higher sensitivity for studying molecular interactions. nih.gov While this compound itself is not fluorescent, its binding to biomolecules can be studied by monitoring changes in the intrinsic fluorescence of the target molecule (e.g., tryptophan residues in a protein) or by using fluorescent probes. nih.gov For instance, the binding of this compound to a protein could lead to quenching of the protein's natural fluorescence, and the extent of this quenching can be used to quantify the binding affinity. nih.gov Another approach is a displacement assay, where this compound competes with a fluorescently labeled ligand for the same binding site on a target molecule. A decrease in fluorescence upon the addition of this compound indicates successful displacement and allows for the determination of its binding affinity. edinst.com

Advanced Bioanalytical Techniques for this compound-Biomolecule Interactions

Understanding how this compound interacts with its biological targets, primarily the ribosomal RNA (rRNA) in bacteria, is crucial for elucidating its mechanism of action. Several advanced bioanalytical techniques are employed for this purpose.

Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to directly observe non-covalent complexes between this compound and its RNA target. nih.gov By maintaining the weak interactions during the transition from the solution phase to the gas phase, ESI-MS can measure the mass of the intact this compound-RNA complex, confirming the binding stoichiometry. By performing titrations and analyzing the relative intensities of the bound and unbound species, it is also possible to estimate the binding constants. nih.gov

Fluorescence anisotropy is another sensitive technique used to measure the binding of small molecules to larger macromolecules. edinst.com If a fluorescently labeled this compound analog is available, its binding to a target like rRNA will cause a significant decrease in its rotational speed, leading to an increase in fluorescence anisotropy. This change can be monitored to determine the binding affinity.

Comparative Academic Research on Butikacin Within the Aminoglycoside Class

Structural and Mechanistic Comparisons with Related Aminoglycosides

Aminoglycoside antibiotics share a core structural feature consisting of amino sugars linked via glycosidic bonds to a central aminocyclitol ring, commonly 2-deoxystreptamine (B1221613). wikipedia.orgwikipedia.orgwikipedia.org Butikacin is specifically noted as being 1-N-((S)-4-Amino-2-hydroxybutyl) kanamycin (B1662678) A, indicating a structural modification at the N-1 position of the 2-deoxystreptamine ring of kanamycin A. nih.gov

The primary mechanism of action for aminoglycosides involves inhibiting bacterial protein synthesis. These compounds bind with high affinity to the A-site of the 16S ribosomal RNA (rRNA) within the bacterial 30S ribosomal subunit. wikipedia.orgwikipedia.orgwikipedia.orgmims.comwikipedia.org This binding event induces conformational changes in the rRNA, leading to misreading of the genetic code during mRNA translation and ultimately resulting in the production of aberrant proteins. wikipedia.orgwikipedia.orgmims.comwikipedia.org While the fundamental mechanism is shared across the class, variations in chemical structure among different aminoglycosides can influence their precise interaction with the ribosomal target and contribute to differences in their spectrum of activity and susceptibility to resistance mechanisms. wikipedia.org

Bacterial resistance to aminoglycosides frequently arises from enzymatic modification of the antibiotic molecule. wikipedia.orgmims.com These modifications, including acetylation, phosphorylation, and nucleotidylation, typically occur at specific hydroxyl or amino groups on the aminoglycoside structure. wikipedia.orgmims.com These enzymatic alterations can reduce the binding affinity of the antibiotic for the ribosome, thereby diminishing its antibacterial potency. wikipedia.org The specific sites of modification vary depending on the resistance enzyme. For instance, aminoglycoside N-acetyltransferases (AACs) can acetylate amino groups at various positions, such as the 6' position, which is a common site of modification for enzymes like AAC(6')-Ib. wikipedia.orgcenmed.com Aminoglycoside O-phosphotransferases (APHs) catalyze the phosphorylation of hydroxyl groups, while aminoglycoside O-nucleotidyltransferases (ANTs) adenylate hydroxyl groups. wikipedia.org

This compound's semisynthetic nature, specifically the modification at the 1-N position of kanamycin A, is a key point of comparison. Structural modifications at this position have been explored in the development of other aminoglycosides, such as amikacin (B45834) (which is 1-N-(4-amino-2-hydroxy-1-oxobutyl) kanamycin A), with the aim of circumventing common resistance mechanisms that target other sites on the molecule. Understanding how the specific substitution in this compound at the 1-N position impacts its interaction with bacterial ribosomes and its susceptibility to common aminoglycoside-modifying enzymes is a central theme in comparative academic research.

Theoretical Comparative Studies of Binding Affinities and Specificity

The binding of aminoglycosides to the 16S rRNA A-site is crucial for their activity. These interactions are characterized by high affinity, although the specificity for different regions within the A-site can vary among different aminoglycoside class members. wikipedia.orgmims.com The identity of the nucleotide at position 1408 in the 16S rRNA plays a significant role in determining the specificity of aminoglycoside action, particularly the discrimination between prokaryotic (adenosine at 1408) and eukaryotic (guanosine at 1408) ribosomes. mims.com Resistance can be linked to a decreased affinity of the antibiotic for the ribosome, which can result from mutations in the rRNA or the presence of enzymatic modifications on the drug. wikipedia.orgmims.commims.com

Theoretical comparative studies, often employing computational approaches like Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR), are valuable tools for understanding how structural variations among aminoglycosides influence their binding affinities and specificity. wikipedia.orgwikidata.orgsigmaaldrich.comguidetopharmacology.orgfishersci.com SAR explores the relationship between the chemical structure of a molecule and its biological activity, allowing researchers to identify structural features critical for a desired effect. wikipedia.orgwikidata.orgguidetopharmacology.org QSAR refines this by building mathematical models that predict activity based on quantifiable structural properties. guidetopharmacology.orgfishersci.com

While specific detailed theoretical comparative studies focusing solely on this compound's binding affinity and specificity relative to a broad panel of other aminoglycosides may not be extensively documented in the provided search results, the principles of SAR and QSAR are directly applicable to such investigations. By analyzing the unique structural features of this compound, particularly the 1-N substitution compared to its parent compound kanamycin A and other aminoglycosides with different substitution patterns, theoretical studies can predict potential differences in ribosomal binding interactions. nih.govnih.gov These studies can leverage existing data on the binding modes of other aminoglycosides and the impact of known resistance modifications to infer how the this compound structure might influence its affinity for wild-type and resistant ribosomes. Computational docking and molecular dynamics simulations could be employed to model the binding poses and energies of this compound and other aminoglycosides within the ribosomal A-site, providing theoretical insights into their comparative binding characteristics and specificity.

Evolution of Aminoglycoside Research and this compound's Position

The history of aminoglycoside research dates back to the 1940s with the discovery of streptomycin. wikipedia.orgwikipedia.orgwikipedia.orgmims.comfishersci.ca This marked the beginning of a new era in antibacterial chemotherapy. Following streptomycin, other naturally occurring aminoglycosides such as neomycin, kanamycin, and gentamicin (B1671437) were discovered and introduced into clinical use. wikipedia.orgwikipedia.orgmims.comfishersci.ca

The emergence of bacterial resistance to these early aminoglycosides became a significant challenge, driving the need for the development of new derivatives. wikipedia.orgmims.comcenmed.comfishersci.cafishersci.dk This led to the era of semisynthetic aminoglycosides, where chemical modifications were made to existing natural products to improve their properties, including expanding their spectrum of activity and overcoming common resistance mechanisms. Amikacin, a semisynthetic derivative of kanamycin, is a prime example of this effort, designed to be less susceptible to enzymatic inactivation by several common aminoglycoside-modifying enzymes. wikipedia.orgwikipedia.orgmims.com

Future Directions and Emerging Research Avenues for Butikacin

Development of Novel Computational Models for Butikacin Interactions

Computational models are increasingly vital in understanding and predicting the behavior of chemical compounds, including their interactions way2drug.com. For this compound, the development of novel computational models could provide insights into its interactions with biological systems and other molecules. Such models can predict drug-drug interactions (DDIs) and analyze how this compound might interact with various targets way2drug.comnih.govarxiv.orgbiorxiv.orgaaai.org. While the search results highlight the general application of computational models for drug interaction prediction and target identification, specific models for this compound were not detailed way2drug.comnih.govarxiv.orgbiorxiv.orgaaai.orgnih.govresearchgate.net. However, the principles of using chemical structure similarity and integrating various data sources are applicable to this compound biorxiv.orgaaai.orgnih.govresearchgate.net. For example, computational frameworks can use chemical substructure representations to predict DDIs and provide interpretable predictions aaai.org. The application of machine learning and deep learning techniques is also being explored to enhance the accuracy of these predictions arxiv.orgbiorxiv.org. Future research could focus on building this compound-specific models to predict its interactions and potential polypharmacology.

Theoretical Exploration of New Biological Pathways and Targets

This compound is known for its antibacterial activity, primarily targeting bacterial ribosomes guidetopharmacology.orgnih.gov. However, theoretical exploration using computational methods can help identify potential interactions with new biological pathways and targets beyond its established antibacterial mechanism nih.govresearchgate.netbiorxiv.org. Computational target prediction tools can analyze the chemical structure of this compound and predict potential protein targets based on similarity to molecules with known activities nih.govresearchgate.netbiorxiv.org. One search result indicated this compound, along with other aminoglycosides, was identified in a virtual screening study exploring potential inhibitors of the SARS-CoV-2 TMPRSS2 enzyme, suggesting a theoretical interaction with a target outside of bacterial ribosomes nih.gov. This highlights the potential for computational approaches to uncover novel biological targets for existing drugs like this compound. Future research can leverage these tools to systematically explore other potential targets and pathways that this compound might influence, which could lead to the discovery of new therapeutic applications or a better understanding of its biological profile.

Interdisciplinary Research Integrating this compound Chemistry and Computational Biology

The future of research on compounds like this compound lies in the integration of traditional chemistry with computational biology icgeb.orgprinceton.eduethz.chcmu.eduucl.ac.uk. This interdisciplinary approach allows for a more comprehensive understanding of the compound, from its molecular structure and synthesis to its interactions within complex biological systems icgeb.orgprinceton.eduethz.chcmu.eduucl.ac.uk. Computational biology provides the tools and techniques to analyze large biological datasets, model molecular interactions, and predict biological outcomes, complementing the experimental work in chemistry icgeb.orgprinceton.eduethz.chcmu.eduucl.ac.uk. For this compound, this could involve chemists synthesizing novel analogs, while computational biologists predict their potential targets, analyze their binding affinities, and model their behavior in biological pathways. This collaborative approach can accelerate the discovery and development of new this compound-based therapies or provide deeper insights into its existing uses. Research centers and programs are increasingly focusing on this integration to tackle complex biological problems icgeb.orgprinceton.eduethz.chcmu.eduucl.ac.uk.

Q & A

Basic Research Questions

Q. How should researchers design experiments to optimize Butikacin’s synthesis yield while ensuring reproducibility?

- Methodological Answer : Follow a stepwise protocol:

- Step 1 : Use high-purity reagents and solvents (e.g., HPLC-grade) to minimize impurities .

- Step 2 : Characterize intermediates via NMR and mass spectrometry at each synthetic stage. Include retention times and purity thresholds (e.g., >95%) .

- Step 3 : Report reaction conditions (temperature, pH, catalysts) in full. For reproducibility, use standardized equipment (e.g., rotary evaporators with calibrated pressure settings) .

- Data Table : Example optimization parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 25–30°C | ±15% yield variance |

| pH | 7.0–7.5 | Critical for stability |

| Catalyst Load | 0.5–1.0 mol% | Linear correlation with efficiency |

Q. What analytical techniques are essential for validating this compound’s physicochemical properties?

- Methodological Answer : Combine orthogonal methods:

- HPLC-DAD : Quantify purity and detect degradation products (e.g., under stress conditions like UV exposure) .

- DSC/TGA : Assess thermal stability (e.g., melting point deviations >2°C indicate polymorphism) .

- LogP determination : Use shake-flask method with octanol/water partitioning; report mean ± SD across triplicates .

- Note : Avoid relying solely on UV-Vis for purity; confirm with mass spectrometry .

Q. How can researchers address variability in this compound’s antimicrobial activity assays?

- Methodological Answer :

- Standardize inoculum size : Use McFarland standards (e.g., 0.5 McFarland for bacterial suspensions) .

- Include internal controls : Reference antibiotics (e.g., ciprofloxacin) to calibrate inhibition zones .

- Statistical reporting : Use ANOVA for inter-experimental comparisons; specify significance thresholds (e.g., p < 0.01) .

Advanced Research Questions

Q. How should researchers resolve contradictions between in vitro and in vivo pharmacokinetic data for this compound?

- Methodological Answer :

- Systematic review : Compare bioavailability metrics (e.g., AUC, Cmax) across species and dosing regimens. Use meta-analysis tools (e.g., RevMan) to identify confounding variables .

- Mechanistic modeling : Apply PBPK (physiologically based pharmacokinetic) models to extrapolate in vitro dissolution data to in vivo absorption .

- Example Workflow :

Collect in vitro permeability (Caco-2) and plasma protein binding data.

Simulate human pharmacokinetics using GastroPlus® or similar software.

Validate with preclinical animal models (e.g., rodent AUC ratios) .

Q. What strategies mitigate bias in this compound’s cytotoxicity studies against resistant bacterial strains?

- Methodological Answer :

- Blinded analysis : Assign independent researchers to prepare drug dilutions and interpret MIC/MBC results .

- Cross-validation : Use multiple assays (e.g., broth microdilution + time-kill kinetics) to confirm bactericidal activity .

- Data Transparency : Publish raw datasets (e.g., colony counts, inhibition curves) as supplementary materials .

Q. How can researchers optimize this compound’s formulation for targeted delivery while maintaining stability?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial design to test variables (e.g., lipid nanoparticle size, surfactant type). Analyze interactions via response surface methodology .

- Stability Indicators : Monitor particle aggregation (DLS), drug leakage (HPLC), and zeta potential over 30 days at 4°C and 25°C .

- Table : Example formulation variables:

| Variable | Range Tested | Optimal Value |

|---|---|---|

| Lipid : Drug Ratio | 5:1 to 20:1 | 10:1 |

| Sonication Time | 1–5 min | 3 min |

| pH of Aqueous Phase | 6.0–7.5 | 6.8 |

Methodological Frameworks for Contradiction Analysis

Q. How to apply the FINER criteria to evaluate this compound research questions?

- Answer :

- Feasible : Ensure access to validated bacterial strains and analytical instruments (e.g., CLSI-compliant labs) .

- Novel : Compare this compound’s mechanism to existing aminoglycosides (e.g., cross-resistance studies) .

- Ethical : Adhere to institutional biosafety protocols for handling multidrug-resistant pathogens .

Q. What statistical approaches are critical for interpreting conflicting bioactivity data?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.